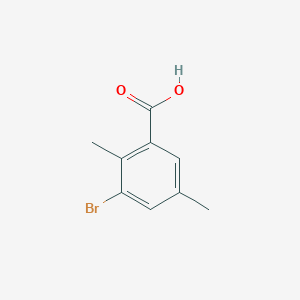

3-Bromo-2,5-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAUZEQHLJPUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches

Direct Synthetic Pathways to 3-Bromo-2,5-dimethylbenzoic Acid

Direct synthetic routes to this compound primarily involve the introduction of a bromine atom or a carboxyl group to a precursor molecule in a single key step. These methods are often favored for their efficiency and atom economy.

Regioselective Bromination of Dimethylbenzoic Acid Precursors

The regioselective bromination of 2,5-dimethylbenzoic acid is a critical method for the synthesis of this compound. This process involves the selective substitution of a hydrogen atom on the benzene (B151609) ring with a bromine atom at the desired position. The success of this strategy hinges on controlling the reaction conditions to favor the formation of the 3-bromo isomer over other possible products.

Photochemical radical bromination presents a viable, albeit complex, pathway. Research has shown that the radical bromination of 2,5-dimethylbenzoic acid can yield the desired product, but often alongside byproducts. researchgate.netresearchgate.net The reaction typically employs a radical initiator, such as azobisisobutyronitrile (AIBN), and a bromine source like N-bromosuccinimide (NBS). researchgate.net The choice of solvent is crucial, with studies exploring options ranging from the more polar acetonitrile (B52724) to the less polar benzene. researchgate.net Irradiation with UV light, particularly at a wavelength of 365 nm where AIBN has an absorption band, can drive the reaction towards the desired product. researchgate.net However, the formation of byproducts, including dibrominated and tribrominated species, necessitates careful purification of the final product. researchgate.net

| Parameter | Condition | Observation | Reference |

| Reactant | 2,5-dimethylbenzoic acid | Starting material for bromination. | researchgate.net |

| Reagents | N-bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | NBS acts as the bromine source and AIBN as the radical initiator. | researchgate.net |

| Solvents | Acetonitrile, Benzene, o-dichlorobenzene | Solvent choice influences byproduct formation. | researchgate.net |

| Irradiation | 365 nm UV light | Promotes the photochemical reaction. | researchgate.net |

| Outcome | Formation of this compound and byproducts. | Purification is required to isolate the desired compound. | researchgate.net |

Electrophilic aromatic substitution is a fundamental and widely used method for the bromination of aromatic compounds. nih.govlibretexts.org This approach involves the reaction of the aromatic ring with an electrophilic bromine species, often generated from molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org The directing effects of the existing substituents on the aromatic ring, in this case, the carboxyl and two methyl groups of 2,5-dimethylbenzoic acid, play a critical role in determining the position of bromination. The carboxyl group is a meta-directing deactivator, while the methyl groups are ortho, para-directing activators. The interplay of these directing effects influences the regioselectivity of the bromination, making the synthesis of the specific 3-bromo isomer a challenge that requires careful control of reaction conditions. While this is a general strategy for aromatic bromination, specific examples for the direct synthesis of this compound via this method require further investigation in the literature.

Carboxylation Reactions of Brominated Dimethylbenzene Scaffolds

An alternative direct approach involves the carboxylation of a pre-brominated dimethylbenzene scaffold, such as 2-bromo-1,4-dimethylbenzene. sigmaaldrich.comnih.govscbt.commatrix-fine-chemicals.comnist.gov This method introduces the carboxylic acid group onto the brominated aromatic ring. One common method for carboxylation is through the formation of an organometallic intermediate, such as a Grignard reagent or an organolithium species, followed by reaction with carbon dioxide. For instance, 2-bromo-1,4-dimethylbenzene can be reacted with magnesium to form the corresponding Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) to yield, after acidic workup, this compound. This pathway offers a high degree of regioselectivity as the position of the carboxyl group is determined by the initial position of the bromine atom.

Indirect Synthesis via Functional Group Transformations

Indirect synthetic methods involve the preparation of a precursor molecule that already contains the desired carbon skeleton and bromine atom, followed by the transformation of a functional group to generate the final carboxylic acid.

Approaches from Isomeric Brominated Dimethylbenzoic Acids

The synthesis of this compound can be strategically approached from its various isomers. The starting material and the specific arrangement of the bromo and methyl groups on the benzoic acid ring dictate the synthetic route. For instance, the oxidation of a methyl group on a brominated dimethylbenzene precursor is a common strategy. One such precursor is 1-bromo-3,5-dimethylbenzene (B43891), which upon oxidation, can yield a brominated dimethylbenzoic acid.

A notable method involves the oxidation of 1-bromo-3,5-dimethylbenzene using potassium permanganate (B83412) (KMnO4) in a mixture of pyridine (B92270) and water. The reaction is heated, and the potassium permanganate is added in portions. Following the reaction, filtration and acidification of the filtrate lead to the desired product. This approach has been reported to yield 3-bromo-5-methylbenzoic acid. chemicalbook.com

Another example is the synthesis of 2,5-dimethylbenzoic acid, which can serve as a precursor. General procedures for creating such acids often involve the use of a Grignard reagent followed by carbonation, or through oxidation of the corresponding dimethylbenzene. orgsyn.org While not a direct synthesis of the bromo-variant, these methods establish the core dimethylbenzoic acid structure which can then be subjected to bromination.

Catalytic Systems in the Synthesis of Related Brominated Benzoic Acids

Catalytic systems play a pivotal role in the synthesis of brominated benzoic acids, often enhancing reaction rates, improving yields, and promoting selectivity. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided context, the principles can be understood from related reactions.

For the synthesis of other brominated benzoic acids, various catalysts are employed. For example, in the production of 3,5-dimethylbenzoic acid from mesitylene, a composite catalyst system is utilized. This system, often used in conjunction with an auxiliary agent, facilitates the oxidation of the methyl groups. google.comgoogle.com The advantage of such a system is its solubility in the reactant, which enhances catalytic efficiency and conversion rates. google.com

In the context of bromination reactions, electrophilic substitution is a key mechanism. The synthesis of m-bromobenzoic acid from benzoic acid, for instance, occurs via electrophilic substitution where the carboxyl group directs the incoming electrophile (bromine) to the meta position. ijisrt.com While this example does not involve dimethyl substitution, it highlights the fundamental principles of directing effects in the synthesis of brominated benzoic acids.

Furthermore, transition-metal-free methods have been developed for decarboxylative bromination of aromatic carboxylic acids. One such system employs tetrabutylammonium (B224687) tribromide (Bu4NBr3) as the brominating agent. rsc.org This method has been successfully applied to various substituted benzoic acids, including 2,4-dimethylbenzoic acid, to produce the corresponding bromo-dimethylbenzene. rsc.org Although this is a decarboxylative process, it showcases an alternative catalytic approach to introducing bromine onto an aromatic ring.

Methodological Advancements in Efficient Synthesis

Recent advancements in synthetic methodologies have focused on improving the efficiency, safety, and environmental footprint of producing brominated benzoic acids. These advancements include the development of solvent-free reaction conditions and the use of novel catalytic systems.

One innovative approach involves the use of sonication to promote the reaction. A study on the synthesis of 3-bromobenzoic acid explored a solvent and catalyst-free reaction under sonication. ijisrt.com This method aims to enhance reaction rates and mass transfer, potentially leading to shorter reaction times and the use of less harsh reagents. ijisrt.com

Another area of advancement is in the development of one-pot synthesis methods. For the synthesis of 5-bromo-2-chlorobenzoic acid, a method starting from the readily available and less expensive 2-chlorobenzotrichloride has been developed. google.com This process involves bromination followed by hydrolysis in a one-pot setup, which simplifies the procedure by eliminating the need to purify intermediates and results in high yield and purity of the final product. google.com

Furthermore, the choice of oxidizing agents and reaction conditions is crucial for efficiency. In the synthesis of 3,5-dimethylbenzoic acid, the use of a composite catalyst and an auxiliary agent allows the reaction to proceed under normal pressure, which mitigates the explosion risks associated with high-pressure oxidation reactions. google.com The auxiliary agent also helps in controlling the reaction temperature. google.com

The table below summarizes various synthetic approaches for related brominated benzoic acids, highlighting the reagents and general conditions employed.

| Target Compound | Starting Material | Key Reagents/Catalyst | General Conditions | Reference |

| 3-Bromo-5-methylbenzoic acid | 1-bromo-3,5-dimethylbenzene | Potassium permanganate, Pyridine, Water | Heating | chemicalbook.com |

| m-Bromobenzoic acid | Benzoic acid | Bromine | Sonication (solvent-free) | ijisrt.com |

| 1-Bromo-2,4-dimethylbenzene | 2,4-dimethylbenzoic acid | Bu4NBr3 | 100 °C, 16 h | rsc.org |

| 3,5-Dimethylbenzoic acid | Mesitylene | Composite catalyst, Auxiliary agent, Oxygen | Normal pressure oxidation | google.com |

| 5-Bromo-2-chlorobenzoic acid | 2-Chlorobenzotrichloride | Bromide reagent, Catalyst, Acid | One-pot, Hydrolysis | google.com |

Reaction Mechanisms and Reactivity Studies

Electrophilic Aromatic Substitution (EAS) Reactivity of the Aryl Moiety

The reactivity of the benzene (B151609) ring in 3-Bromo-2,5-dimethylbenzoic acid towards electrophilic aromatic substitution (EAS) is governed by the directing and activating or deactivating effects of its three substituents: the bromine atom, two methyl groups, and the carboxylic acid group.

Directing Effects:

Methyl Groups (-CH₃): As alkyl groups, they are ortho-, para-directing and activating.

Bromine (-Br): Halogens are deactivating yet ortho-, para-directing.

Carboxylic Acid (-COOH): This group is meta-directing and strongly deactivating.

The positions on the aromatic ring are influenced by these groups. The cumulative effect of these substituents makes the prediction of the exact position of substitution complex without experimental data. The activating methyl groups and the deactivating bromine and carboxylic acid groups create a nuanced reactivity profile. The most likely positions for electrophilic attack would be those most activated and least sterically hindered.

A general mechanism for electrophilic aromatic substitution involves two main steps:

The electrophile attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation known as a benzenonium ion. msu.edulibretexts.org

A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. msu.edulibretexts.org

Strong electrophiles are necessary for these reactions to occur, often requiring a catalyst to activate them. libretexts.orgyoutube.com

Nucleophilic Acyl Substitution (NAS) at the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution. masterorganicchemistry.com This class of reaction involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the leaving group (in this case, hydroxide (B78521) or water after protonation). libretexts.org

Common nucleophilic acyl substitution reactions for carboxylic acids include:

Fischer Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. The steric hindrance from the two ortho-substituents (bromo and methyl group) might slow down this reaction compared to less substituted benzoic acids. msu.edu

Conversion to Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This is often a preliminary step to facilitate further reactions.

Amide Formation: Reaction with an amine, usually requiring activation of the carboxylic acid (e.g., conversion to an acid chloride) or the use of coupling agents, to form an amide.

The reactivity of the carboxylic acid can be influenced by the electronic effects of the ring substituents.

Halogen-Metal Exchange Reactions and Subsequent Transformations

The bromine atom on the aromatic ring of this compound can participate in halogen-metal exchange reactions. This typically involves reacting the aryl bromide with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium).

In this reaction, the more electropositive metal (e.g., lithium) exchanges with the bromine atom, generating an aryllithium species. This transformation is a powerful tool in organic synthesis as it inverts the polarity at the carbon atom, turning it from an electrophilic site into a potent nucleophilic one. The resulting organolithium compound can then be reacted with a variety of electrophiles to introduce new functional groups.

Table 1: Examples of Subsequent Transformations after Halogen-Metal Exchange

| Reagent | Product Type |

| CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohols |

| Esters | Ketones or tertiary alcohols |

| Alkyl halides | Alkylated arenes |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination. youtube.comuwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming biaryl compounds. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalyst. nih.govnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. wikipedia.orglibretexts.org This method is widely used for synthesizing arylalkynes. researchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a powerful tool for the vinylation of aryl halides. organic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | C(sp²)-C(sp²) |

The choice of ligands, base, and solvent is crucial for optimizing the yield and selectivity of these reactions. nih.govresearchgate.net

Radical Reaction Pathways Involving the Bromine Center

The carbon-bromine bond in this compound can undergo homolytic cleavage to form a radical intermediate. This can be initiated by heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

One significant radical reaction is dehalogenation, where the bromine atom is replaced by a hydrogen atom. libretexts.org This is often achieved using a radical chain reaction mechanism with a reagent like tributyltin hydride (Bu₃SnH). libretexts.org

The mechanism typically involves:

Initiation: A radical initiator generates a tributyltin radical. libretexts.org

Propagation:

The tributyltin radical abstracts the bromine atom from this compound, forming an aryl radical and tributyltin bromide. libretexts.org

The aryl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, forming the debrominated product (2,5-dimethylbenzoic acid) and regenerating the tributyltin radical.

It is also possible for radical bromination to occur at the methyl groups, especially when using reagents like N-bromosuccinimide (NBS) under radical conditions. researchgate.netyoutube.com

Mechanistic Investigations of Bromine Functionalization

Mechanistic studies into the functionalization of the bromine atom in aryl bromides like this compound are crucial for understanding and optimizing reactions. For palladium-catalyzed reactions, the first step is typically the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. youtube.com This step is often rate-determining and is influenced by the electron density of the aryl bromide and the nature of the palladium catalyst's ligands.

In the context of the Suzuki-Miyaura reaction, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The base plays a critical role in the transmetalation step, activating the organoboron species.

For Heck reactions, the mechanism also begins with oxidative addition, followed by migratory insertion of the olefin into the palladium-carbon bond, and then a β-hydride elimination step to release the product and regenerate a palladium hydride species. libretexts.org The final step is the reductive elimination of H-X with the help of a base to regenerate the Pd(0) catalyst. libretexts.org

Understanding these mechanisms allows for the rational design of catalysts and reaction conditions to control selectivity, particularly in molecules with multiple potential reaction sites. nih.govbeilstein-journals.org

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of 3-Bromo-2,5-dimethylbenzoic acid.

Key expected vibrational frequencies include the O-H stretching of the carboxylic acid, which typically appears as a broad band in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration is expected to be a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2980-2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Medium |

| O-H Bend (Carboxylic Acid) | 1440-1395 | Medium |

Note: The values in this table are predicted based on characteristic group frequencies and data from related compounds.

Complementary to FTIR, FT-Raman spectroscopy provides information on the non-polar bonds and symmetric vibrations. Direct FT-Raman spectral data for this compound is scarce. However, predictions can be made based on the spectra of analogous compounds. indexcopernicus.comresearchgate.net

The FT-Raman spectrum is expected to show a strong band for the symmetric C=C stretching of the benzene ring around 1600 cm⁻¹. The C-Br stretching vibration should also be Raman active. The symmetric stretching of the methyl groups would also be observable. In contrast to FTIR, the O-H stretching band is typically weak in Raman spectra.

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2980-2850 | Strong |

| Aromatic C=C Stretch | 1610-1590 | Strong |

Note: The values in this table are predicted based on characteristic group frequencies and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

Specific ¹H NMR data for this compound is not widely published. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. Based on the substitution pattern, two singlets are expected for the two non-equivalent aromatic protons. The two methyl groups will also likely appear as two distinct singlets. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0-8.0 | Two Singlets |

| Methyl-H (C2) | ~2.4 | Singlet |

| Methyl-H (C5) | ~2.3 | Singlet |

Note: The values in this table are estimations based on the analysis of similar substituted benzoic acids. chemicalbook.comchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165-175 |

| Aromatic C-Br | 120-125 |

| Aromatic C-COOH | 130-135 |

| Aromatic C-CH₃ (C2) | 135-140 |

| Aromatic C-CH₃ (C5) | 130-135 |

| Aromatic C-H | 125-135 |

| Methyl (C2-CH₃) | 20-25 |

Note: The values in this table are estimations based on the analysis of similar substituted benzoic acids. chemicalbook.comchemicalbook.com

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. While a specific mass spectrum for this compound is not available, the expected fragmentation can be inferred from the behavior of similar compounds. fu-berlin.delibretexts.orgnist.gov

The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound (C₉H₉BrO₂), which is approximately 228 g/mol . Due to the presence of the bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The loss of a bromine atom (M-79/81) is also a likely fragmentation pathway.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| ~228/230 | [M]⁺ (Molecular ion) |

| ~211/213 | [M-OH]⁺ |

| ~183/185 | [M-COOH]⁺ |

Note: The m/z values are approximate and based on the expected fragmentation patterns of substituted benzoic acids.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Analysis

No experimental data on the UV-Vis absorption spectrum of this compound is available in the searched literature. Such a study would typically reveal information about the electronic transitions within the molecule, influenced by the chromophoric benzoic acid group and the auxochromic bromo and methyl substituents.

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly available crystallographic databases. The determination of its crystal structure would be necessary to understand its solid-state conformation and packing.

Supramolecular Assembly and Polymorphism Studies

There are no published studies on the supramolecular assembly or polymorphism of this compound. Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a possibility for this molecule and could be influenced by crystallization conditions. Each potential polymorph would exhibit a unique set of intermolecular interactions and packing arrangements, leading to different physical properties.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the geometry of molecules. For 3-Bromo-2,5-dimethylbenzoic acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of its atoms. vjst.vnresearchgate.net These calculations optimize the molecular geometry by finding the lowest energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. Studies on analogous molecules, such as other substituted benzoic acids, show that DFT accurately predicts these structural parameters, which often align well with experimental data from techniques like X-ray crystallography. jocpr.com The electronic structure, detailing the distribution of electrons within the molecule, is also a key output of these calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.comscribd.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the carboxyl group, which are electron-rich regions. The LUMO is likely distributed over the carboxylic acid group and the carbon atoms of the aromatic ring. The energy gap determines the molecule's susceptibility to electronic transitions. mdpi.com Theoretical studies on similar aromatic carboxylic acids provide insight into the expected values for these parameters. researchgate.netrsc.org

Table 1: Representative Frontier Molecular Orbital Parameters (Note: The following data is representative, based on DFT calculations of structurally similar aromatic acids.)

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.0 to 5.5 |

The Molecular Electrostatic Potential (MEP), or Electrostatic Potential Surface (EPS), provides a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map is color-coded: red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms, while blue indicates regions of low electron density (positive potential), usually around hydrogen atoms. researchgate.net

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By using DFT methods, a set of vibrational modes and their corresponding frequencies can be calculated. researchgate.net These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. researchgate.netnih.gov This correlation allows for the precise assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. researchgate.net

For this compound, key vibrational modes would include the O-H stretch, C=O stretch of the carboxylic acid, C-Br stretch, and various C-H and C-C stretching and bending modes of the aromatic ring and methyl groups. vjst.vnnih.gov

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups (Note: This table presents typical frequency ranges for functional groups found in similar benzoic acid derivatives.)

| Functional Group | Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3500-3700 (monomer) | ~2500-3300 (dimer, broad) |

| Carbonyl | C=O Stretch | ~1700-1750 | ~1680-1710 |

| Carbon-Bromine | C-Br Stretch | ~550-650 | ~550-650 |

| Aromatic Ring | C-H Stretch | ~3000-3100 | ~3000-3100 |

Quantum Chemical Calculations of Reactivity Parameters

Beyond FMO analysis, quantum chemical calculations can determine a range of global reactivity descriptors based on conceptual DFT. mdpi.com These parameters provide quantitative measures of a molecule's stability and reactivity. researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (I+A)/2. mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Harder molecules have a larger HOMO-LUMO gap. jocpr.com

Chemical Softness (S): The reciprocal of hardness (1/η). Softer molecules are more reactive. jocpr.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η. jocpr.com

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding reaction mechanisms. rsc.org

Table 3: Conceptual DFT Reactivity Descriptors

| Parameter | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Tendency to donate electrons. |

| Electron Affinity (A) | A ≈ -ELUMO | Tendency to accept electrons. |

| Electronegativity (χ) | χ = (I+A)/2 | Overall electron-attracting ability. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to electronic change; stability. |

| Chemical Softness (S) | S = 1/η | Propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ²/2η | Propensity to act as an electrophile. |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, revealing how it moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent or at a specific temperature). researchgate.net For this compound, MD simulations can be used to explore its conformational landscape, particularly the rotation around the C-C bond connecting the carboxylic acid group to the benzene ring. This analysis helps to understand the molecule's flexibility and the predominant shapes it adopts in solution, which is critical for processes like binding to a biological target.

In Silico Screening and Molecular Docking Methodologies in Ligand Design

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in rational drug design for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. researchgate.net

In the context of this compound as a potential ligand, molecular docking would involve placing its 3D structure into the active site of a target protein. The software then calculates the most stable binding poses and estimates the binding energy. mdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds between the carboxylic acid group and amino acid residues in the protein, as well as hydrophobic or halogen bond interactions involving the brominated aromatic ring. nih.gov This information is vital for designing more potent and selective inhibitors. Furthermore, large libraries of compounds can be screened virtually (in silico) using these docking methodologies to identify promising candidates for further experimental study. researchgate.net

Derivatization and Functionalization Strategies

Esterification and Amidation Reactions for Carboxylic Acid Modification

The carboxylic acid moiety is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through esterification and amidation reactions. However, the presence of the methyl group at the ortho position introduces steric hindrance, which can impede standard reaction conditions.

Esterification:

The esterification of sterically hindered benzoic acids often requires more forcing conditions or specialized reagents compared to their unhindered counterparts. For 3-Bromo-2,5-dimethylbenzoic acid, traditional Fischer esterification using an alcohol in the presence of a strong acid catalyst like sulfuric acid may proceed slowly. To overcome this, alternative methods can be employed:

Use of Activating Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation with a variety of alcohols, including bulky ones.

Acyl Chloride Formation: Conversion of the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, is a highly effective method.

A variety of esters can be synthesized, each imparting different properties to the parent molecule. For example, reaction with bulky alcohols can introduce lipophilic character, which is often desirable in pharmaceutical applications.

Amidation:

Similar to esterification, the direct amidation of this compound with primary and secondary amines can be challenging due to the hindered nature of the carboxylic acid. The formation of a stable ammonium (B1175870) carboxylate salt can also inhibit the reaction. Effective amidation can be achieved through:

Coupling Reagents: A wide range of peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can be utilized to form amides under mild conditions. These reagents are particularly useful for coupling with sensitive or valuable amines.

Palladium-Catalyzed Carbonylation: An alternative approach involves palladium-catalyzed carbonylation reactions. While not a direct amidation of the carboxylic acid, this method can be used to synthesize amides from related aryl halides. This strategy could be adapted to derivatives of this compound.

The ability to form a diverse range of amides is critical for applications in medicinal chemistry, where the amide bond is a fundamental component of many biologically active molecules.

| Reaction Type | Reagents and Conditions | Product Class | Utility |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Esters | Modifying solubility and lipophilicity |

| Alcohol, DCC/DMAP | Esters | Mild conditions for sensitive substrates | |

| Amidation | Amine, Coupling Agent (e.g., HATU) | Amides | Building blocks for pharmaceuticals |

| Amine, via Acyl Chloride | Amides | High-yielding, for less sensitive amines |

Transformation of the Aromatic Bromine Atom for Further Substitutions

The bromine atom on the aromatic ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This functionalization is key to building more complex molecular architectures.

Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. uwindsor.ca this compound can be coupled with a variety of organoboron reagents, such as boronic acids and boronic esters, to introduce new aryl, heteroaryl, or alkyl groups at the 3-position. uwindsor.cayoutube.com The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered substrates.

Buchwald-Hartwig Amination:

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the reaction of choice. nih.gov This palladium-catalyzed process allows for the coupling of this compound with a wide range of primary and secondary amines, including anilines and alkylamines. nih.govresearchgate.net This reaction provides a direct route to N-aryl and N-alkyl derivatives, which are important scaffolds in medicinal chemistry. researchgate.net

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | C-C | Biphenyl derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | C-N | N-Aryl/N-Alkyl aniline (B41778) derivative |

Selective Side-Chain Functionalization of Methyl Groups

The two methyl groups on the aromatic ring offer further opportunities for functionalization, although their selective modification can be challenging.

Free-Radical Bromination:

The benzylic positions of the methyl groups are susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions, one or both methyl groups can be brominated. This introduces a reactive benzyl (B1604629) bromide functionality, which can then be subjected to a variety of nucleophilic substitution reactions to install different functional groups. Careful control of reaction conditions is necessary to achieve the desired degree of bromination and to avoid competing reactions.

Oxidation:

Selective oxidation of one of the methyl groups to a carboxylic acid would lead to the formation of a dicarboxylic acid derivative. This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting isophthalic acid derivative would be a valuable monomer for polyester (B1180765) or polyamide synthesis.

Synthesis of Polymeric and Supramolecular Architectures Incorporating the Compound

The multifunctional nature of this compound and its derivatives makes them attractive candidates for the construction of larger, organized structures such as polymers and supramolecular assemblies.

Polymer Synthesis:

Derivatives of this compound can serve as monomers for various polymerization reactions. For instance, a dicarboxylic acid derivative, obtained through oxidation of a methyl group, could be used in condensation polymerization with a diol or a diamine to produce polyesters or polyamides, respectively. The bromine atom can be retained in the polymer backbone for post-polymerization modification or can be functionalized prior to polymerization to introduce specific properties.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs):

The carboxylic acid group is a key functional group for directing the self-assembly of molecules through hydrogen bonding. Substituted benzoic acids are known to form well-defined supramolecular structures in the solid state. Furthermore, the carboxylate can act as a linker to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs). nih.gov By carefully designing the functional groups on the this compound scaffold, it is possible to create MOFs with tailored pore sizes and chemical functionalities, which are of interest for applications in gas storage, catalysis, and sensing. nih.gov

Role As a Chemical Building Block in Specialized Synthesis

Precursor in Fine Chemical Synthesis

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, 3-Bromo-2,5-dimethylbenzoic acid functions as a tailored starting material. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid halides. These derivatives are key steps in multi-step synthetic sequences. Furthermore, the bromine atom provides a handle for introducing new functionalities through cross-coupling reactions, such as Suzuki or Heck coupling, which are fundamental techniques for creating carbon-carbon or carbon-heteroatom bonds. While specific industrial-scale applications are not widely documented, its structure is analogous to other brominated benzoic acids used in the synthesis of complex organic molecules.

Intermediate in Pharmaceutical and Agrochemical Lead Compound Development

Halogenated aromatic compounds are a cornerstone in the development of new pharmaceutical and agrochemical products. The inclusion of a bromine atom can significantly modify a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.

While direct evidence of this compound being a key intermediate for a marketed drug or pesticide is limited in publicly available literature, its structural motifs are present in various research programs. For instance, related dimethylbenzoic acid structures, such as 3,5-dimethylbenzoic acid, are known intermediates for environmentally friendly agricultural chemicals and pharmaceuticals for conditions like diabetes and atherosclerosis. google.comgoogle.com The specific substitution pattern of this compound makes it a candidate for creating libraries of novel compounds for high-throughput screening in drug discovery and agrochemical research. The synthesis of its derivatives, like methyl 3-bromo-2,5-dimethylbenzoate, is noted as being relevant to pharmaceutical chemistry, underscoring the potential of this structural class.

Application in Advanced Materials and Ligand Design

The development of advanced materials with specific electronic or photophysical properties often relies on precisely substituted aromatic building blocks. Aromatic carboxylic acids are employed in the synthesis of metal-organic frameworks (MOFs), polymers, and organic light-emitting diode (OLED) materials. bldpharm.combldpharm.com

Future Research Directions and Emerging Methodologies

Development of Novel Organocatalytic and Biocatalytic Transformations

The fields of organocatalysis and biocatalysis offer green and efficient alternatives to traditional metal-catalyzed reactions. Future research will likely focus on harnessing these approaches for the selective functionalization of 3-Bromo-2,5-dimethylbenzoic acid.

Organocatalysis: Recent advancements in organocatalysis have demonstrated the potential for atroposelective reactions, allowing for the synthesis of axially chiral biaryls. beilstein-journals.org The development of chiral Brønsted acid or bifunctional thiourea catalysts could enable the enantioselective transformation of this compound derivatives. beilstein-journals.orgnih.gov For instance, an organocatalytic asymmetric Michael addition followed by an acyl transfer could be envisioned, leading to the formation of chiral products with high enantioselectivity. beilstein-journals.orgnih.gov The steric hindrance provided by the two methyl groups in this compound could play a crucial role in achieving high levels of stereocontrol in such transformations.

Biocatalysis: The use of enzymes and whole-cell systems for the selective modification of aromatic compounds is a rapidly growing area. nih.govresearchgate.netnih.gov Biocatalytic hydroxylation, for example, can introduce hydroxyl groups onto aromatic rings with high regioselectivity, a transformation that is often challenging to achieve through conventional chemical methods. nih.govresearchgate.netnih.govhhu.de Future research could explore the use of specific enzymes, such as cytochrome P450 monooxygenases or unspecific peroxygenases, to hydroxylate the aromatic ring of this compound at a specific position. nih.govhhu.de Furthermore, biocatalytic dearomatization reactions, mediated by arene dioxygenase enzymes, could provide access to novel chiral cyclohexadiene-diols derived from this compound, which are versatile synthetic intermediates. rsc.org

| Transformation Type | Potential Catalyst/System | Potential Product |

| Atroposelective Amination | Chiral Brønsted Acid | Axially Chiral Amino-Substituted Biaryls |

| Asymmetric Michael Addition | Bifunctional Thiourea Catalyst | Chiral Adducts |

| Regioselective Hydroxylation | Cytochrome P450 Monooxygenase | Hydroxylated Derivatives |

| Dearomatization | Arene Dioxygenase | Chiral Cyclohexadiene-diols |

Integration into Complex Retrosynthetic Strategies

The unique structural features of this compound make it an attractive building block for the synthesis of complex natural products and medicinally relevant molecules. whiterose.ac.ukcymitquimica.com Its defined substitution pattern can be strategically employed in retrosynthetic analysis to simplify the synthesis of intricate target molecules.

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. The methyl groups, in addition to influencing the electronic properties of the aromatic ring, can provide steric hindrance to direct the regioselectivity of subsequent reactions or can be further functionalized.

Advanced In Situ Spectroscopic Characterization Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of efficient and robust synthetic protocols. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. rsc.org

Future research should focus on the application of these techniques to study the transformations of this compound. For instance, in situ FTIR spectroscopy could be used to monitor the progress of a Grignard reaction involving the bromine atom, providing valuable information on the formation of the Grignard reagent and any side products in real-time. This would allow for precise control over reaction conditions and optimization of the process. Similarly, in situ Raman spectroscopy could be employed to study the coordination of this compound to a metal catalyst in a cross-coupling reaction, shedding light on the catalytic cycle. rsc.org

| Spectroscopic Technique | Application in this compound Chemistry | Information Gained |

| In situ FTIR | Monitoring of esterification or amidation reactions | Reaction kinetics, endpoint determination, intermediate detection |

| In situ Raman | Studying metal-catalyzed cross-coupling reactions | Catalyst-substrate interactions, changes in vibrational modes |

| Process Analytical Technology (PAT) | Real-time monitoring of crystallization processes | Polymorph control, crystal size distribution |

Predictive Modeling and Machine Learning Applications in Synthetic Design

The application of machine learning and artificial intelligence in chemistry is revolutionizing how synthetic routes are designed and optimized. nih.govrsc.orgchemrxiv.orgnih.govchemrxiv.org Predictive models can be trained on large datasets of chemical reactions to forecast the outcome of a reaction, predict the regioselectivity of a transformation, or even suggest optimal reaction conditions.

For this compound, machine learning models could be developed to predict the regioselectivity of further functionalization of the aromatic ring. nih.govrsc.orgchemrxiv.org For example, a model could be trained to predict the most likely position of electrophilic aromatic substitution, taking into account the directing effects of the bromo, carboxyl, and dimethyl substituents. Such predictive tools would be invaluable for synthetic chemists, saving time and resources by guiding the choice of reagents and reaction conditions.

Furthermore, machine learning algorithms could be used to design novel synthetic routes to complex molecules starting from this compound. By analyzing vast networks of chemical reactions, these algorithms can identify non-obvious synthetic pathways that may be more efficient or sustainable than traditional routes.

| Machine Learning Application | Potential Impact on this compound Synthesis |

| Regioselectivity Prediction | Accurate forecasting of the position of further substitution on the aromatic ring. |

| Reaction Condition Optimization | Identification of optimal catalysts, solvents, and temperatures for transformations. |

| Synthetic Route Design | Discovery of novel and efficient pathways to complex target molecules. |

| Catalyst Design | In silico design of catalysts with enhanced activity and selectivity for specific reactions. |

Q & A

Q. How can regioselectivity challenges in bromination be addressed?

- Methodological Answer : Employ directing groups (e.g., methyl) to favor para/ortho bromination. Computational DFT studies (Gaussian 09) predict reaction pathways, while low-temperature conditions (−10°C) reduce radical side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.